10‑Fold Enhancement in Antimycobacterial Potency Over Prior Lead Compound 5
Tuberculosis inhibitor 5 (11i) exhibits a minimum inhibitory concentration (MIC) of 1.2 μM against M. tuberculosis H37Rv in 7H9/glucose medium, representing a 10‑fold increase in potency compared to the literature benchmark compound 5, which displayed an MIC of 12–19 μM under identical assay conditions [1]. This improvement was achieved through removal of the ether linkage between the phenyl rings, yielding a biphenyl core that dramatically enhanced whole‑cell activity [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 1.2 μM (7H9/glucose medium); 2.3 μM (GAST/Fe medium) |
| Comparator Or Baseline | Literature compound 5: MIC 12–19 μM (7H9/glucose and GAST/Fe media) |
| Quantified Difference | 10‑fold reduction in MIC (approximately 92% lower concentration required for inhibition) |
| Conditions | Liquid culture, M. tuberculosis H37Rv, 7H9/glucose and GAST/Fe media, >99% growth inhibition endpoint |
Why This Matters
Procurement of 11i is essential for SAR studies and lead optimization programs where a 10‑fold potency advantage can discriminate between a viable development candidate and an inactive chemotype.
- [1] Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. Eur J Med Chem. 2020;201:112450. doi:10.1016/j.ejmech.2020.112450 View Source
